Methyl acetimidate

Description

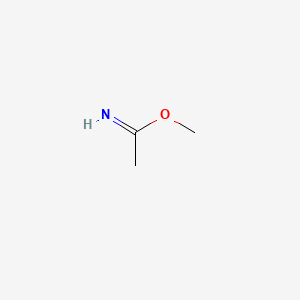

Structure

3D Structure

Properties

IUPAC Name |

methyl ethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-3(4)5-2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFKGZZCMREBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14777-27-6 (hydrochloride) | |

| Record name | Methyl acetimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014777298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701315970 | |

| Record name | Methyl acetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14777-29-8 | |

| Record name | Methyl acetimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14777-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl acetimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014777298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl acetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL ACETIMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1O9DI6F4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the chemical structure of methyl acetimidate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methyl acetimidate, a versatile chemical reagent with significant applications in organic synthesis and biochemical research. The document details its chemical structure, properties, synthesis, key reactions, and various applications, with a focus on its utility for professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

This compound, systematically named methyl ethanimidate, is an organic compound belonging to the imidoester class.[1] It is most commonly handled and utilized in its more stable hydrochloride salt form.[2] The free base typically appears as a colorless to pale yellow liquid with a characteristic odor, and it is soluble in polar organic solvents.[3] The hydrochloride salt is often a white to yellow powder or a colorless to pale yellow liquid.[4][5]

The structure of this compound features a central carbon atom double-bonded to a nitrogen atom and single-bonded to a methyl group and a methoxy group.

A summary of the key quantitative data for this compound and its hydrochloride salt is presented below.

| Property | Value (this compound) | Value (this compound HCl) | Reference(s) |

| Molecular Formula | C₃H₇NO | C₃H₈ClNO | |

| Molecular Weight | 73.09 g/mol | 109.55 g/mol | |

| CAS Number | 14777-29-8 | 14777-27-6 | |

| IUPAC Name | methyl ethanimidate | methyl ethanimidate;hydrochloride | |

| SMILES | C(OC)(C)=N | Cl.COC(C)=N | |

| InChI Key | SJFKGZZCMREBQH-UHFFFAOYSA-N | WHYJXXISOUGFLJ-UHFFFAOYSA-N | |

| Melting Point | Not available | 105 °C (decomposes) | |

| Topological Polar Surface Area | 33.1 Ų | 33.1 Ų |

Synthesis and Experimental Protocols

The most established method for synthesizing this compound hydrochloride is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst.

This protocol is based on a method utilizing acetyl chloride as an in situ source of HCl.

Materials:

-

Acetonitrile (1.6 kg)

-

Methanol (2.4 kg)

-

Acetyl chloride (3.67 kg)

-

tert-Butyl methyl ether (11.8 kg)

Procedure:

-

Charge a suitable reactor with acetonitrile and methanol.

-

Cool the reactor contents to -10°C.

-

Slowly add acetyl chloride to the cooled mixture, ensuring the temperature is maintained at or below 0°C.

-

Stir the reaction mixture at 0°C for 12 hours.

-

After the reaction is complete, remove the solvent under reduced pressure at a temperature of 45°C.

-

Add tert-butyl methyl ether to the resulting residue and stir the mixture at 0°C for 3 hours to facilitate precipitation.

-

Filter the resulting solid product.

-

Dry the solid under vacuum at 40°C to yield this compound hydrochloride (expected yield: ~95%).

Chemical Reactivity and Key Reactions

This compound is a reactive compound that participates in several important chemical transformations.

-

Hydrolysis : In the presence of water, this compound hydrolyzes to form methyl acetate and ammonia. Its hydrochloride salt hydrolyzes to methylamine and acetic acid.

-

Nucleophilic Substitution : The carbon atom of the imidate group is electrophilic and susceptible to attack by nucleophiles, leading to the formation of new compounds.

-

Amide Formation : It readily reacts with carboxylic acids to form amides, making it a useful reagent in peptide synthesis.

-

Protein Modification : this compound is widely used to selectively modify the primary amino groups of lysine residues in proteins. This reaction is highly specific at an alkaline pH (typically 9-10). The modification converts the positively charged amino group into a positively charged acetamidine group, which can be valuable for studying protein structure and function.

The following diagram illustrates the reaction pathway for the modification of a lysine residue by this compound.

Caption: Reaction of this compound with a Lysine Residue.

Applications in Research and Drug Development

This compound and its hydrochloride salt are valuable tools for researchers in chemistry and biology.

-

Organic Synthesis : It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its ability to form imines and amidines is particularly useful.

-

Biochemical Probes : The specific reaction with lysine residues allows it to be used as a probe for protein structure and function. This modification can aid in protein crystallography by improving solubility and stability.

-

Enzyme Inhibition : It has been shown to inhibit the N-methylation of phosphatidylethanolamine, which is crucial for studying lipid metabolism and signaling pathways.

-

Sickle Cell Anemia Research : this compound has been investigated as an in vitro antisickling agent. It modifies hemoglobin, which can inhibit the polymerization of sickle hemoglobin.

-

Bioconjugation : The reagent is employed in bioconjugation techniques to link biomolecules to other molecules or surfaces.

Spectroscopic Information

Detailed spectroscopic data is available for the characterization of this compound.

-

Infrared (IR) Spectroscopy : The IR spectra of both this compound and its hydrochloride salt have been thoroughly analyzed to confirm their structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectral data for this compound is available in public databases such as PubChem.

-

Mass Spectrometry (MS) : Predicted GC-MS data can be found in resources like the Human Metabolome Database.

References

An In-depth Technical Guide to the Synthesis and Purification of Methyl Acetimidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methyl acetimidate, a versatile reagent and intermediate in organic synthesis and drug development. The document details the prevalent synthetic methodologies, with a focus on the Pinner reaction, and outlines purification protocols to obtain high-purity material. Quantitative data is summarized for comparative analysis, and key processes are visualized to enhance understanding.

Introduction

This compound, and more commonly its hydrochloride salt, serves as a valuable precursor in the synthesis of a variety of nitrogen-containing compounds, including amidines and peptides.[1] Its utility in modifying drug candidates to improve efficacy and stability makes it a compound of significant interest to the pharmaceutical industry.[1] This guide focuses on the practical aspects of its preparation and purification for research and development applications.

Synthesis of this compound Hydrochloride

The most established and widely utilized method for the synthesis of this compound hydrochloride is the Pinner reaction.[2] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol.[3] In the case of this compound, acetonitrile and methanol are the key starting materials.[2]

The Pinner Reaction: Mechanism and Key Considerations

The Pinner reaction proceeds via the protonation of the nitrile, which activates it for nucleophilic attack by the alcohol. The reaction is typically conducted under anhydrous conditions to prevent the hydrolysis of the resulting imidate to an ester. Low temperatures are also crucial to prevent the thermodynamically unstable iminium salt from rearranging to the corresponding amide.

The overall reaction can be summarized as follows:

CH₃CN + CH₃OH + HCl → [CH₃C(OCH₃)=NH₂]⁺Cl⁻

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound hydrochloride is provided in the following table, based on a filed patent. This procedure utilizes acetyl chloride as an in-situ source of HCl, which can be more convenient than handling gaseous HCl.

Table 1: Experimental Protocol for this compound Hydrochloride Synthesis

| Step | Procedure | Reagents & Quantities | Conditions |

| 1 | Charge Reactor | Acetonitrile (1.6 kg), Methanol (2.4 kg) | Cool to -10°C |

| 2 | Acid Addition | Slowly add Acetyl Chloride (3.67 kg) | Maintain temperature at 0°C |

| 3 | Reaction | Stir the mixture | 0°C for 12 hours |

| 4 | Solvent Removal | Remove solvent under reduced pressure | 45°C |

| 5 | Crystallization | Add tert-butyl methyl ether (11.8 kg) and stir | 0°C for 3 hours |

| 6 | Isolation | Filter the resulting solid | - |

| 7 | Drying | Vacuum-dry the solid | 40°C |

Source:

Alternative Synthesis Methods

While the Pinner reaction is the classical approach, modern variations aim to improve safety, scalability, and reaction times.

-

Lewis Acid Catalysis: The use of Lewis acids, such as trimethylsilyl triflate (TMSOTf), can promote the reaction under milder conditions and may not require strictly anhydrous environments.

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, reducing the time from hours to minutes.

Purification of this compound Hydrochloride

The purification of this compound hydrochloride is crucial to remove unreacted starting materials and byproducts. The most common method is crystallization.

Crystallization Protocol

As detailed in the experimental protocol, crystallization is induced by the addition of a less polar solvent, such as tert-butyl methyl ether, to the reaction mixture after the removal of the more polar methanol. The solid product precipitates out of the solution at a reduced temperature and can then be isolated by filtration. Washing the filtered solid with a cold, non-polar solvent helps to remove any remaining soluble impurities.

For highly pure material, recrystallization can be performed. The choice of solvent system is critical and may require some empirical optimization. Generally, a solvent system in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature is ideal.

Quantitative Data and Characterization

The following table summarizes the quantitative data obtained from the experimental protocol described previously.

Table 2: Quantitative Data for this compound Hydrochloride Synthesis

| Parameter | Value | Reference |

| Yield | 95% | |

| Purity | ≥99% (by titration) | |

| Appearance | White to yellow powder | |

| Melting Point | 105 °C (decomposes) |

Spectroscopic Data

Characterization of the final product is essential to confirm its identity and purity.

-

¹H-NMR (400 MHz, DMSO-d₆): δ 11.7 (s, 2H), 4.07 (s, 3H), 2.38 (s, 3H).

Applications in Drug Development and Research

This compound hydrochloride is a versatile reagent with several applications in the life sciences:

-

Peptide Synthesis: It facilitates the formation of amide bonds, a fundamental linkage in peptides and proteins.

-

Drug Modification: It is used to modify drug candidates to enhance their pharmacological properties.

-

Bioconjugation: This compound is employed to link biomolecules to other molecules or surfaces.

-

Enzyme Studies: Its reactivity with amino acid residues, such as lysine, makes it a useful tool for studying protein structure and function.

References

An In-Depth Technical Guide to the Mechanism of Action of Methyl Acetimidate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl acetimidate serves as a valuable reagent in organic synthesis and bioconjugation for the conversion of primary amines into N-substituted acetamidines. This transformation proceeds through a nucleophilic addition-elimination mechanism, culminating in the formation of a stable amidine linkage. The reaction is characterized by the formation of a transient tetrahedral intermediate and is significantly influenced by the pH of the reaction medium. This technical guide provides a comprehensive overview of the core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the reaction pathways and workflows. Understanding the nuances of this reaction is critical for its effective application in pharmaceutical sciences and chemical biology, where the resulting amidine functional group is a key structural motif in many bioactive molecules.

Core Reaction Mechanism

The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution at an imine carbon. The generally accepted mechanism involves a two-step process:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the this compound's C=N double bond. This initial attack results in the formation of a transient, unstable tetrahedral intermediate. This intermediate contains a newly formed C-N bond and bears both a positive charge on the amine nitrogen and a negative charge on the imidate nitrogen.

-

Elimination of Methanol: The tetrahedral intermediate is not stable and readily collapses. This collapse is facilitated by the departure of the methoxy group (-OCH3) as a leaving group. Proton transfer steps are crucial in this stage. Typically, a proton is transferred from the attacking amine nitrogen to the imidate nitrogen, neutralizing the positive charge. Subsequently, the methoxy group is protonated, making it a better leaving group (methanol). The departure of methanol and a final deprotonation step from the amine nitrogen regenerates the C=N double bond, now as a part of the more stable N-substituted acetamidine product.

Visualizing the Core Mechanism

The following diagram illustrates the stepwise mechanism of the reaction.

Caption: General mechanism of this compound with a primary amine.

Influence of pH on the Reaction

The rate of the reaction between this compound and primary amines is highly dependent on the pH of the medium. This is because the pH affects the protonation state of both the primary amine nucleophile and the imidate.

-

Low pH (Acidic Conditions): At low pH, the primary amine is protonated to form its corresponding ammonium ion (R-NH3+). This protonated form is no longer nucleophilic, as the lone pair on the nitrogen is unavailable for attack. Consequently, the reaction rate decreases significantly under acidic conditions.

-

High pH (Basic Conditions): While a higher concentration of the free amine nucleophile is available at higher pH, the hydrolysis of this compound to methyl acetate and ammonia becomes a significant competing reaction. This hydrolysis is base-catalyzed and reduces the effective concentration of the starting imidate, thereby lowering the yield of the desired amidine.

-

Optimal pH: Experimental evidence suggests that the optimal pH for the amidination reaction is in the slightly basic range, typically between pH 8 and 10. In this range, a sufficient concentration of the deprotonated, nucleophilic primary amine is present, while the rate of imidate hydrolysis is not yet maximal. One study found that for the reaction of this compound with denatured aldolase, the rate of amidination increases between pH 6.8 and 8.8, while the rate of hydrolysis decreases in the same range[1].

Visualizing the pH Effect

The following diagram illustrates the relationship between pH and the availability of the reactive species.

Caption: Influence of pH on the reaction of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the reaction of this compound and its analogs with primary amines.

Table 1: Reaction Yields of N-Substituted Acetamidines

| Primary Amine | Reaction Conditions | Yield (%) | Reference |

| Aniline | N,N-dimethylacetamide dimethyl acetal, excess dimethylamine | >95 | [2] |

| Benzylamine | N,N-dimethylacetamide dimethyl acetal, excess dimethylamine | >95 | [2] |

| n-Dodecylamine | N,N-dimethylacetamide dimethyl acetal, excess dimethylamine | >95 | [2] |

| 4-Fluoroaniline | N,N-dimethylacetamide dimethyl acetal, excess dimethylamine | 92 | [2] |

Note: The data in this table is for a closely related reaction using N,N-dimethylacetamide dimethyl acetal as the imidate source, which provides an indication of expected yields.

Table 2: Influence of pH on Reaction Rates

| pH | Relative Rate of Amidination | Relative Rate of Hydrolysis | Reference |

| 6.8 | Increases | Decreases | |

| 7.8 | Increases | Decreases | |

| 8.8 | Increases | Decreases |

Note: This data is qualitative, indicating the trend of reaction rates with changing pH.

Experimental Protocols

The following section provides a detailed methodology for a key experiment related to the synthesis of N-substituted acetamidines.

General Procedure for the Synthesis of N-Substituted Acetamidines from this compound Hydrochloride and a Primary Amine

This protocol is a generalized procedure based on established methods for amidine synthesis.

Materials:

-

This compound hydrochloride

-

Primary amine (e.g., aniline, benzylamine)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or a polar aprotic solvent like DMF)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is set up under an inert atmosphere.

-

Reagent Addition: this compound hydrochloride (1.0 equivalent) is suspended in the anhydrous solvent. The primary amine (1.0-1.2 equivalents) is then added to the suspension.

-

Base Addition: A solution of the base (1.1-1.5 equivalents) in the anhydrous solvent is added dropwise to the reaction mixture at room temperature with vigorous stirring. The addition of the base neutralizes the hydrochloride salt and facilitates the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed. The reaction may require heating depending on the reactivity of the primary amine.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted acetamidine.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Visualizing the Experimental Workflow

Caption: A typical experimental workflow for amidine synthesis.

Conclusion

The reaction of this compound with primary amines provides an efficient route to N-substituted acetamidines, a valuable class of compounds in medicinal chemistry and organic synthesis. The mechanism, proceeding through a tetrahedral intermediate, is fundamentally a nucleophilic addition-elimination process. The reaction rate and yield are critically dependent on the pH, with optimal conditions typically found in the slightly basic range. This guide has provided a detailed overview of the core mechanism, supported by available data and a general experimental protocol. For researchers and drug development professionals, a thorough understanding of these principles is essential for the successful application and optimization of this important transformation. Further research to obtain more precise kinetic data for a wider range of primary amines would be beneficial for expanding the synthetic utility of this reaction.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Acetimidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl acetimidate, also known as methyl ethanimidate, is an organic compound belonging to the class of imino ethers. It is a valuable intermediate in organic synthesis, particularly in the preparation of substituted heterocycles and as a reagent for the modification of primary amino groups in proteins. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound and its more commonly handled hydrochloride salt, including detailed experimental protocols and safety information.

Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] It is soluble in polar organic solvents.[1] While data for the free base is limited, the physical properties of its more stable hydrochloride salt are well-documented.

Table 1: Physical Properties of this compound and this compound Hydrochloride

| Property | This compound (Free Base) | This compound Hydrochloride | Source(s) |

| Molecular Formula | C₃H₇NO | C₃H₈ClNO | [1][2] |

| Molecular Weight | 73.09 g/mol | 109.55 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | White to yellow crystalline powder | |

| Melting Point | Not available | 105 °C (decomposes) | |

| Boiling Point | Not available | 24.4 °C at 760 mmHg | |

| Density | Not available | Not available | |

| Refractive Index | Not available | 1.389 | |

| Vapor Pressure | Not available | 778 mmHg at 25°C | |

| Solubility | Soluble in polar organic solvents | Soluble in water |

Chemical Properties

This compound is a reactive compound that participates in several important chemical transformations.

Hydrolysis

This compound is susceptible to hydrolysis, a reaction that can be catalyzed by either acids or bases. The hydrolysis of N-methylacetimidate esters has been studied to understand the reaction mechanism, which is believed to proceed through a tetrahedral intermediate. Under acidic conditions, the hydrolysis of imidates typically yields the corresponding ester and an amine. In the case of this compound, this would result in methyl acetate and ammonia.

Pinner Reaction

This compound can be synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (acetonitrile) with an alcohol (methanol). This reaction is a versatile method for the preparation of imino esters, which are valuable synthetic intermediates.

Use in Synthesis

This compound hydrochloride is widely used in organic synthesis. It serves as a precursor for the synthesis of various nitrogen-containing compounds, including amidines and imines. For example, it is a key intermediate in the industrial production of the insecticide Acetamiprid.

Spectral Data

Detailed experimental spectral data for the free base of this compound is not widely available. The following tables summarize the available information, including predicted data and data for its hydrochloride salt.

Table 2: 1H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.0 | Singlet | CH₃-C=N |

| ~3.6 | Singlet | O-CH₃ |

| ~7.5 | Broad Singlet | N-H |

Table 3: 13C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~15 | C H₃-C=N |

| ~55 | O-C H₃ |

| ~165 | C=N |

Table 4: IR Spectral Data

The infrared spectrum of this compound and its hydrochloride have been reported and interpreted in terms of the imidate structure. Key absorptions are expected for the C=N and C-O stretching vibrations.

| Frequency (cm⁻¹) | Vibration |

| ~1650 | C=N stretch |

| ~3300 | N-H stretch |

| ~1200 | C-O stretch |

Table 5: Mass Spectrometry Data

Experimental Protocols

Synthesis of this compound Hydrochloride via Pinner Reaction

This protocol is based on the general principles of the Pinner reaction.

Materials:

-

Acetonitrile

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Dry hydrogen chloride gas

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, and a drying tube.

-

Add anhydrous acetonitrile (1.0 equivalent) and anhydrous methanol (1.1 equivalents) to the flask.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction progress by observing the formation of a precipitate (the Pinner salt).

-

After the reaction is complete (typically after several hours, as indicated by the cessation of precipitate formation), stop the flow of HCl gas.

-

Filter the solid product under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen) to isolate the crude this compound hydrochloride.

-

Wash the product with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the purified this compound hydrochloride.

References

The Advent of Amidine Bridges: A Technical History of Imidoester Crosslinkers

For decades, the study of protein architecture and interactions has been fundamental to unraveling complex biological processes. A key technology in this endeavor has been the use of chemical crosslinkers to covalently link interacting amino acid residues, providing invaluable spatial constraints and insights into protein complex stoichiometry. Among the earliest and most influential classes of reagents for this purpose are the imidoester crosslinkers. This in-depth guide explores the history, discovery, and core methodologies of these reagents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their development and application.

A Historical Perspective: From Modification to Crosslinking

The journey of imidoester crosslinkers begins not with the intent to link proteins, but to modify them. In their seminal 1962 paper, M. J. Hunter and M. L. Ludwig meticulously detailed the reaction of monofunctional imidoesters with proteins.[1] Their work established that these reagents react specifically with the ε-amino groups of lysine residues and the α-amino groups of N-terminal amino acids under mild alkaline conditions. A crucial finding of their research was that this modification, forming an amidine linkage, preserves the positive charge of the original amino group, thereby minimizing perturbations to the protein's overall charge and structure. This property of "charge preservation" became a hallmark of imidoester-based modifications.

The logical extension of this work was the synthesis and application of bifunctional imidoesters, reagents with two reactive imidoester groups capable of forming covalent bridges between two amino groups. This innovation transformed imidoesters from simple modifying agents into powerful tools for studying the quaternary structure of proteins. A landmark 1970 study by Gregg E. Davies and George R. Stark demonstrated the utility of a bifunctional imidoester, dimethyl suberimidate (DMS), in elucidating the subunit structure of oligomeric proteins.[2][3] By crosslinking the subunits of proteins like aldolase and analyzing the resulting products by SDS-polyacrylamide gel electrophoresis, they could effectively "count" the number of subunits in a complex. This pioneering work solidified the role of imidoester crosslinkers as indispensable reagents in structural biology.

The Chemistry of Amidine Bond Formation

Imidoester crosslinkers react with primary amines in a pH-dependent manner to form stable amidine bonds. The reaction is most efficient in the alkaline pH range of 8 to 10.[4][5] As the pH increases, the reactivity of the imidoester and the rate of amidination increase. However, the stability of the imidoester itself decreases with increasing pH due to hydrolysis. This trade-off between reactivity and stability necessitates careful optimization of reaction conditions.

Below pH 10, the reaction can proceed through an intermediate N-alkyl imidate, which can then react with another nearby amine to form the final N,N'-amidine derivative. At a pH of 10 or higher, the amidine bond is formed directly. It is crucial to use buffers that do not contain primary amines, such as borate or phosphate buffers, as these will compete with the protein for reaction with the imidoester.

Quantitative Data for Imidoester Crosslinkers

The utility of a crosslinker is largely defined by its physical and chemical properties. The following tables summarize key quantitative data for several common homobifunctional imidoester crosslinkers.

| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) |

| Dimethyl Adipimidate | DMA | 8.6 | 245.15 |

| Dimethyl Pimelimidate | DMP | 9.2 | 259.18 |

| Dimethyl Suberimidate | DMS | 11.0 | 273.21 |

| Dimethyl 3,3'-dithiobispropionimidate | DTBP | 11.9 | 309.28 |

Table 1: Physical Properties of Common Imidoester Crosslinkers.

The stability of imidoester crosslinkers is highly dependent on pH. While specific half-life values at different pHs are not consistently reported across the literature, a general trend is well-established:

| pH | Relative Half-Life | Reaction Efficiency |

| 7 | Longer | Lower |

| 8-9 | Moderate | Optimal |

| 10 | Shorter | Higher |

Table 2: pH-Dependence of Imidoester Crosslinker Stability and Reactivity. As pH increases, the half-life of the imidoester decreases, while the efficiency of the aminidation reaction increases.

Key Experimental Protocols

The following protocols are based on the foundational work of Hunter and Ludwig, and Davies and Stark, and provide a detailed methodology for the use of imidoester crosslinkers.

Synthesis of Dimethyl Suberimidate (DMS)

This protocol is adapted from the method described by Davies and Stark (1970).

Materials:

-

Suberonitrile

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Dry HCl gas

Procedure:

-

Dissolve suberonitrile in a mixture of anhydrous methanol and anhydrous diethyl ether.

-

Bubble dry HCl gas through the solution at 0°C until saturation.

-

Seal the reaction vessel and allow it to stand at room temperature for several days.

-

Collect the precipitated dimethyl suberimidate dihydrochloride by filtration.

-

Wash the product with anhydrous diethyl ether and dry under vacuum.

-

Store the DMS desiccated at 4°C.

Protein Crosslinking with Dimethyl Suberimidate (DMS)

This protocol is a generalized procedure based on the work of Davies and Stark (1970).

Materials:

-

Purified protein of interest

-

Crosslinking buffer (e.g., 0.2 M triethanolamine, pH 8.0-8.5)

-

Dimethyl suberimidate (DMS)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

-

SDS-PAGE reagents

Procedure:

-

Prepare the protein sample in the crosslinking buffer at a concentration of 1-10 mg/mL.

-

Immediately before use, dissolve the DMS in the crosslinking buffer to a concentration of 10-20 mg/mL.

-

Add the DMS solution to the protein sample to a final DMS concentration of 1-2 mg/mL. The optimal protein-to-crosslinker ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 1-3 hours.

-

Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM.

-

Analyze the crosslinked products by SDS-PAGE to determine the extent of crosslinking and the nature of the crosslinked species.

Visualization of Imidoester Crosslinker Applications

Imidoester crosslinkers have been instrumental in mapping the spatial arrangement of subunits in large protein complexes. A notable example is the study of the mitochondrial F1F0-ATP synthase, where DMS was used to identify near-neighbor relationships between subunits. The following diagrams illustrate a simplified experimental workflow and the resulting subunit interaction map.

The results from such experiments can be used to construct a model of the protein complex, as depicted in the following diagram of ATP synthase subunit interactions as suggested by DMS crosslinking studies.

Conclusion

From their initial use as protein modifying agents to their pivotal role in mapping the architecture of molecular machines, imidoester crosslinkers have left an indelible mark on the fields of biochemistry and molecular biology. While newer generations of crosslinkers with different reactive groups and cleavable spacers have since been developed, the foundational principles established by the early work on imidoesters remain central to the field of chemical crosslinking. Their charge-preserving nature and well-characterized reactivity ensure that they continue to be a valuable tool in the arsenal of researchers dedicated to understanding the intricate world of protein structure and function.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Open Access) Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins (1970) | Gregg E. Davies | 825 Citations [scispace.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the Reactivity and Stability of Methyl Acetimidate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl acetimidate, a reactive imidoester, is a valuable tool in bioconjugation chemistry and drug development. Its utility stems from its ability to selectively modify primary amine groups on proteins and other biomolecules under mild aqueous conditions. Understanding the reactivity and stability of this compound in aqueous solutions is paramount for its effective application, ensuring predictable reaction kinetics and minimizing unwanted side reactions. This technical guide provides a comprehensive overview of the core principles governing the behavior of this compound in aqueous environments, with a focus on its hydrolysis, the influence of pH and temperature, and the underlying reaction mechanisms.

Core Concepts: Reactivity and Stability

The primary reaction of this compound in aqueous solution is hydrolysis, which competes with its intended reaction with amine-containing molecules. The stability of this compound is therefore intrinsically linked to its rate of hydrolysis. This process is significantly influenced by the pH and temperature of the solution.

The Hydrolysis of this compound: A Mechanistic Overview

The hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate. The reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the imino nitrogen of this compound is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate subsequently breaks down to yield methyl acetate and ammonia (or an ammonium ion).

-

Base-Catalyzed Hydrolysis: In basic solutions, a hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, typically leading to the formation of acetamide and methanol.

-

Neutral Hydrolysis: At neutral pH, the uncatalyzed attack of water on the protonated or neutral imidate is the dominant pathway, although this reaction is generally slower than the acid- or base-catalyzed pathways.

The pH of the solution dictates the predominant reaction products. Under acidic conditions, the primary products are the corresponding ester (methyl acetate) and an amine. As the pH increases towards alkaline conditions, the formation of the amide (acetamide) becomes more favorable.

Quantitative Analysis of this compound Stability

The stability of this compound is quantified by its rate of hydrolysis. Due to the limited availability of specific kinetic data for this compound in the literature, data for the structurally similar and well-studied compound, methyl acetate, is often used as a proxy to illustrate the general principles of ester and imidoester hydrolysis. The following tables summarize the expected trends in hydrolysis rates under various conditions.

Table 1: Effect of pH on the Hydrolysis Rate of Methyl Acetate at 25°C

| pH | Relative Rate of Hydrolysis | Predominant Mechanism |

| < 3 | High | Acid-Catalyzed |

| 3 - 6 | Low | Neutral Hydrolysis |

| > 7 | Increasing with pH | Base-Catalyzed |

Note: This table illustrates the general pH-rate profile for ester hydrolysis. The exact rates for this compound may vary.

Table 2: Effect of Temperature on the Hydrolysis Rate of Methyl Acetate

| Temperature (°C) | Relative Rate Constant (k) |

| 25 | 1.0 |

| 35 | ~2.5 |

| 45 | ~6.0 |

Note: The rate of hydrolysis typically doubles or triples for every 10°C increase in temperature, following the Arrhenius equation. This data is illustrative for methyl acetate hydrolysis.

Experimental Protocols for Studying this compound Stability

The kinetic analysis of this compound hydrolysis can be performed using various analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: UV-Vis Spectrophotometric Assay for Monitoring Hydrolysis

Objective: To determine the rate of hydrolysis of this compound by monitoring the change in absorbance over time.

Materials:

-

This compound hydrochloride

-

Buffer solutions of various pH values (e.g., citrate, phosphate, borate)

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a non-aqueous solvent (e.g., acetonitrile) to prevent premature hydrolysis.

-

Prepare a series of buffer solutions with known pH values.

-

-

Kinetic Measurement:

-

Equilibrate the buffer solution to the desired temperature in the thermostatted cuvette holder of the spectrophotometer.

-

Initiate the reaction by adding a small aliquot of the this compound stock solution to the cuvette containing the buffer.

-

Immediately begin recording the absorbance at a wavelength where a significant change is observed upon hydrolysis (e.g., monitoring the disappearance of the imidoester or the appearance of a product). The specific wavelength should be determined by preliminary spectral scans of the reactant and products.

-

Record the absorbance at regular time intervals until the reaction is complete.

-

-

Data Analysis:

-

The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the change in absorbance versus time. The slope of the resulting linear plot will be equal to -k_obs.

-

Protocol 2: NMR Spectroscopic Analysis of Hydrolysis

Objective: To identify the products of this compound hydrolysis and monitor the reaction progress over time using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

This compound hydrochloride

-

Deuterated buffer solutions (e.g., D₂O with phosphate buffer)

-

NMR spectrometer

-

NMR tubes

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of this compound in the deuterated buffer solution directly within an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a series of ¹H NMR spectra at different time points.

-

The progress of the reaction can be followed by observing the decrease in the intensity of the signals corresponding to this compound and the concomitant increase in the signals of the hydrolysis products (methyl acetate, methanol, acetamide, and ammonia/ammonium).

-

-

Data Analysis:

-

Integrate the peaks corresponding to the reactant and products at each time point to determine their relative concentrations.

-

Plot the concentration of this compound as a function of time to determine the reaction rate.

-

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex mechanisms and experimental procedures involved in studying this compound reactivity.

Application in Drug Development and Research

The controlled reactivity of this compound makes it a valuable reagent in various research and drug development applications.

-

Protein Modification: this compound is frequently used to amidinate lysine residues on proteins. This modification can be used to probe protein structure, study enzyme mechanisms, and alter the biophysical properties of proteins.

-

Cross-linking: Bifunctional imidoesters, which contain two this compound groups, can be used to cross-link proteins, providing information about protein-protein interactions and quaternary structure.

-

Drug Delivery: The modification of drug carriers, such as liposomes or nanoparticles, with this compound can be used to attach targeting ligands or improve their stability.

The "magic methyl" effect, where the addition of a methyl group can significantly alter the biological activity of a molecule, is a well-known concept in drug discovery.[1][2] While not directly about this compound, this highlights the importance of understanding how small chemical modifications can impact molecular function. The reactivity of this compound allows for the precise introduction of such modifications.

While no specific signaling pathways directly involving this compound as a signaling molecule have been extensively documented, its ability to modify proteins suggests a potential role in modulating cellular signaling. For instance, by altering the charge or conformation of a key signaling protein through lysine modification, this compound could theoretically influence downstream signaling events.

Conclusion

This technical guide has provided a detailed overview of the reactivity and stability of this compound in aqueous solutions. The hydrolysis of this compound is a key factor influencing its utility, and this process is highly dependent on both pH and temperature. A thorough understanding of the underlying reaction mechanisms and the availability of robust experimental protocols are essential for researchers and drug development professionals seeking to effectively utilize this versatile chemical tool. By carefully controlling reaction conditions, the desired modification of target molecules can be achieved while minimizing undesired hydrolysis, thereby harnessing the full potential of this compound in a wide range of scientific applications.

References

theoretical basis for methyl acetimidate in protein chemistry

An In-depth Technical Guide to Methyl Acetimidate in Protein Chemistry

This compound (MA) is a valuable reagent in protein chemistry, primarily utilized for the chemical modification of primary amino groups. As an imidoester, its reactivity is centered on the electrophilic carbon of the imidate group. This section delineates the chemical properties, reaction mechanism, and factors governing its use in modifying proteins.

Chemical Properties and Reactivity

This compound hydrochloride is the stable, commercially available form of the reagent. In solution, it exists in equilibrium with its reactive free base form. The core of its utility lies in the reaction with nucleophilic primary amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of a polypeptide chain.[1][2] This reaction, known as amidination, results in the formation of a stable acetimidoyl group covalently attached to the protein. A key feature of this modification is the retention of the positive charge at physiological pH, as the resulting amidine bond is protonated.[1][3] This charge preservation is often critical for maintaining the native conformation and function of the protein under study.

Reaction Mechanism: Amidination

The amidination reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the electrophilic carbon atom of the this compound molecule. The reaction is highly dependent on the pH of the solution, as the amine group must be in its nucleophilic, unprotonated state to react.

Specificity and Competing Reactions

This compound is highly specific for primary amines.[1] However, the reaction environment must be carefully controlled to manage a significant competing reaction: the hydrolysis of the imidoester itself. The rate of hydrolysis competes with the rate of amidination, and both are influenced by pH and temperature.

Quantitative Data Summary

The efficiency of the amidination reaction is critically dependent on experimental conditions. The following tables summarize the key quantitative parameters.

Table 1: Effect of pH and Temperature on Reaction Rates

This table summarizes the relationship between pH, temperature, and the competing rates of amidination and hydrolysis, based on studies with denatured aldolase.

| Parameter | Effect on Amidination Rate | Effect on Hydrolysis Rate | Optimal Range | Citation |

| pH | Increases between pH 6.8 and 8.8 | Decreases between pH 6.8 and 8.8 | 8.0 - 10.0 | |

| Temperature | Increases significantly with temperature | Increases significantly with temperature | Empirically determined | |

| Ionic Strength | No effect | No effect | N/A |

Table 2: Example of Protein Modification Stoichiometry

This table presents data from the modification of a model protein, lysozyme, with this compound, demonstrating the extent of modification.

| Protein | Molar Ratio (MA per Lysine) | Number of Adducts Observed | Target Sites | Citation |

| Hen Egg Lysozyme | 1.5 | Up to 7 | 6 Lysines + N-terminus |

Applications in Protein Chemistry

The specific and charge-preserving nature of this compound modification makes it a versatile tool for various applications in protein science.

-

Probing Protein Structure and Function: By modifying accessible lysine residues, researchers can identify those located on the protein surface. Comparing the modification patterns in the presence and absence of a ligand or binding partner can reveal binding sites or conformational changes.

-

Chemical Cross-linking: While considered a monofunctional reagent, this compound has been shown to induce cross-linking of proteins (e.g., rhodopsin dimers) and membrane phospholipids. This suggests that under certain conditions, a secondary reaction can occur, linking two modified molecules.

-

Reversible Modification for Structural Analysis: The acetimidoyl groups can be quantitatively removed under mild conditions using methylamine buffers (e.g., 3.44 M methylamine, pH 11.5). This reversibility allows for temporary blocking of lysine residues. For example, blocking lysines prevents their cleavage by trypsin; after tryptic digestion of arginine residues, the acetimidoyl groups can be removed to allow for a second digestion at the now-exposed lysine sites, aiding in protein sequencing.

Experimental Protocols

This section provides a generalized protocol for the modification of a protein with this compound.

Protocol 1: Modification of Protein Lysine Residues

Objective: To covalently modify accessible primary amino groups on a target protein with this compound.

Materials:

-

Target Protein (e.g., 1-10 mg/mL)

-

This compound Hydrochloride

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.5 (or similar, pH 8-10)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Buffer Exchange columns (e.g., desalting columns)

Methodology:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to the desired concentration (e.g., 5 mg/mL). Ensure the buffer does not contain primary amines (e.g., Tris).

-

Equilibrate the protein solution to the desired reaction temperature (typically room temperature or 4°C).

-

-

Reagent Preparation:

-

Immediately before use, prepare a fresh solution of this compound hydrochloride in the Reaction Buffer. A stock concentration of 1 M is common. The amount needed should be calculated to achieve the desired molar excess over the total number of primary amines (lysines + N-terminus) in the protein.

-

-

Reaction:

-

Add the required volume of the this compound solution to the protein solution while gently stirring or vortexing. A typical molar excess ranges from 20- to 100-fold over protein amines.

-

Incubate the reaction mixture for 1-4 hours. The optimal time and temperature should be determined empirically for each specific protein and desired degree of modification.

-

-

Quenching:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of approximately 50 mM. The primary amines in the Tris buffer will react with and consume any excess this compound.

-

Alternatively, the reaction can be stopped by immediate buffer exchange.

-

-

Purification:

-

Remove excess reagents and byproducts by buffer exchange into a suitable storage buffer using a desalting column or dialysis.

-

-

Analysis:

-

Confirm the extent of modification using techniques such as whole-molecule mass spectrometry (to observe mass shifts corresponding to the addition of acetimidoyl groups) or LC-MS/MS of a proteolytic digest to identify specific modified lysine residues.

-

Conclusion

This compound is a powerful and well-characterized reagent for the modification of primary amines in proteins. Its principal advantages are the high specificity for lysine and N-terminal amines and the preservation of positive charge at the modification site. By carefully controlling reaction conditions, particularly pH and temperature, researchers can effectively utilize this compound to probe protein structure, map interaction interfaces, and facilitate advanced structural analysis workflows. The quantitative data and protocols provided herein serve as a guide for the rational application of this versatile tool in protein chemistry and drug development.

References

Methyl Acetimidate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl acetimidate, a versatile reagent in organic synthesis and various research applications. This document outlines its chemical properties, synthesis, and key applications, with a focus on its relevance to drug development and biochemical studies.

Core Chemical Identifiers and Properties

This compound is an organic compound that serves as a valuable intermediate in chemical synthesis.[1] It is characterized by the presence of an acetimidate functional group.[1] The compound is also available as a hydrochloride salt, which exhibits different solubility and stability properties.

| Identifier | This compound | This compound Hydrochloride |

| CAS Number | 14777-29-8[1][2][3] | 14777-27-6 |

| Molecular Formula | C₃H₇NO | C₃H₈ClNO (or C₃H₇NO·HCl) |

| Molecular Weight | 73.09 g/mol | 109.55 g/mol |

| Appearance | Colorless to pale yellow liquid | White to yellow powder |

| Synonyms | Methyl ethanimidate, Acetimidic acid, methyl ester | Acetimidic acid methyl ester hydrochloride |

Applications in Research and Development

This compound and its hydrochloride salt are utilized in a variety of synthetic and research applications:

-

Organic Synthesis: It is a key reagent in the formation of imines and amidines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

-

Peptide Synthesis: The hydrochloride salt is used in peptide synthesis to facilitate the formation of amide bonds.

-

Protein Modification: It has been employed in protein crystallography to modify lysine residues, which can improve protein solubility and stability, aiding in crystallization for structural analysis.

-

Biochemical Research: this compound hydrochloride acts as an inhibitor of the N-methylation of phosphatidylethanolamine, allowing researchers to study the roles of phospholipid methylation in biological processes.

Experimental Workflow: Protein Modification for Crystallography

The following diagram illustrates a generalized workflow for the chemical modification of protein lysine residues using this compound hydrochloride prior to crystallization trials. This process, known as amidination, alters the charge of the lysine side chains and can promote the formation of crystal contacts.

Caption: Workflow for protein lysine modification using this compound HCl.

Key Chemical Reactions

This compound is known for its reactivity, particularly in hydrolysis and in the formation of other functional groups.

Hydrolysis

In the presence of water, this compound can undergo hydrolysis to yield methyl acetate and ammonia. Its hydrochloride salt can similarly hydrolyze to form methylamine and acetic acid.

Imine Formation

A significant application of this compound hydrochloride is its reaction with aldehydes and ketones to form imines. This reaction is a cornerstone of its utility in the synthesis of nitrogen-containing compounds. The general logical relationship for this reaction is outlined below.

References

Methyl Acetimidate: A Versatile Tool in Chemical Biology and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl acetimidate, a reactive imidoester, has carved a significant niche in the toolkit of chemical biologists and drug discovery scientists. Its ability to selectively modify primary amines under mild conditions has made it an invaluable reagent for a wide range of applications, from probing protein structure and function to the synthesis of complex organic molecules. This technical guide provides a comprehensive literature review of the applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.

Core Applications of this compound

This compound hydrochloride is a versatile chemical compound primarily utilized in organic synthesis and pharmaceutical research. It serves as an effective reagent for preparing various derivatives, particularly in the synthesis of amides and other nitrogen-containing compounds. Its utility extends to the study of enzyme mechanisms and protein interactions, making it a key player in biochemistry and molecular biology[1].

Protein Chemistry and Chemical Biology

In the realm of protein chemistry, this compound is most recognized for its reaction with the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides. This reaction, known as amidination, converts the primary amine into a positively charged N-substituted acetamidine derivative. A key advantage of this modification is the preservation of the positive charge at physiological pH, which often minimizes significant perturbations to the protein's native conformation[2].

This property has been exploited in several areas:

-

Protein Structure and Function Studies: By modifying accessible lysine residues, researchers can gain insights into their role in protein stability, enzyme activity, and protein-protein interactions. Studies have shown that the extent of lysine modification can be influenced by the protein's conformation, making this compound a useful probe for studying conformational changes[3]. For instance, the modification of all 14 epsilon-amino groups of lysyl residues in trypsin was achieved without loss of enzyme activity in the presence of competitive inhibitors, indicating that lysine residues distant from the active site do not play a significant role in catalysis[4].

-

Protein Cross-Linking: Although this compound itself is a monofunctional reagent, its chemistry is foundational to the use of bifunctional imidates for cross-linking proteins. These cross-linkers, containing two imidoester groups, can covalently link interacting proteins, thereby "capturing" transient interactions for subsequent analysis by techniques like mass spectrometry[5]. This allows for the mapping of protein-protein interaction networks and the elucidation of the architecture of protein complexes.

-

Pre-crystallization Modification: The modification of lysine residues with this compound has been employed to improve the solubility and stability of proteins, facilitating their crystallization for structural determination by X-ray diffraction.

Organic Synthesis and Drug Development

Beyond its applications in protein chemistry, this compound is a valuable building block in organic synthesis. The unique electronic reactivity of imidates allows them to serve as precursors for a diverse range of nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals and agrochemicals.

One of the most significant industrial applications of this compound hydrochloride is as an intermediate in the synthesis of the neonicotinoid insecticide, Acetaniprid. It is also used in peptide synthesis, facilitating the formation of amide bonds.

Quantitative Data on this compound Applications

The following tables summarize the available quantitative data from the literature regarding the properties and reactions of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₈ClNO | |

| Molecular Weight | 109.55 g/mol | |

| Appearance | White to yellow crystalline powder | |

| Melting Point | 105 °C (decomposes) | |

| Purity | ≥ 98.0% to ≥ 99% | |

| Solubility | Soluble in water |

Table 1: Physicochemical Properties of this compound Hydrochloride. This table provides a summary of the key physical and chemical properties of this compound hydrochloride.

| Parameter | Condition | Value/Observation | Reference(s) |

| Rate of Hydrolysis vs. Amidination | pH 6.8 to 8.8 | Rate of hydrolysis decreases, while the rate of amidination increases as pH increases. | |

| Effect of Temperature | Increasing temperature | Both the rate of hydrolysis and the rate of amidination increase significantly. | |

| Effect of Ionic Strength | Varied ionic strength | No effect on the rate of hydrolysis or amidination. | |

| Removal of Acetimidoyl Groups (Half-life) | 3.44 M methylamine/HCl buffer, pH 11.5, 25 °C | ~26 minutes (29 times faster than with ammonia/HCl buffer under the same conditions). | |

| Removal of Acetimidoyl Groups (Efficiency) | Incubation with methylamine for 4 hours | >95% removal of acetimidoyl groups. | |

| Cross-linking of Rhodopsin | Reaction with bovine rod outer segment discs | 30% of the membrane rhodopsin is cross-linked into dimers. |

Table 2: Reaction Kinetics and Efficiency. This table summarizes key kinetic parameters and reaction efficiencies for the hydrolysis, amidination, and removal of modifications involving this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: General Protein Amidination

This protocol describes the general procedure for modifying primary amines in a protein with this compound.

Materials:

-

Protein of interest

-

This compound hydrochloride

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0

-

Quenching Solution: 1 M Tris-HCl, pH 7.5

-

Dialysis tubing or centrifugal filtration units for buffer exchange

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein stock is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound hydrochloride in the reaction buffer. The final concentration of this compound in the reaction will typically range from 10 to 100 mM, depending on the desired extent of modification and the reactivity of the target protein.

-

Amidination Reaction: Add the freshly prepared this compound solution to the protein solution. Incubate the reaction mixture at room temperature (20-25 °C) for 1-2 hours with gentle agitation.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Tris contains a primary amine that will react with and consume any excess this compound. Incubate for 15-30 minutes at room temperature.

-

Removal of Excess Reagents: Remove unreacted reagents and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using centrifugal filtration units.

-

Analysis: The extent of modification can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the molecular weight of the modified protein to the unmodified protein. Each successful amidination results in a mass increase of 41.07 Da.

Protocol 2: Protein Cross-Linking using a Homobifunctional Imidoester (e.g., Dimethyl Suberimidate - DMS)

While this compound is monofunctional, this protocol for a related bifunctional reagent illustrates the general workflow for cross-linking studies.

Materials:

-

Protein complex of interest

-

Dimethyl suberimidate (DMS)

-

Cross-linking Buffer: 0.1 M HEPES or sodium phosphate buffer, pH 8.0

-

Quenching Solution: 1 M Tris-HCl, pH 7.5

-

SDS-PAGE reagents and equipment

-

Mass spectrometer for analysis

Procedure:

-

Protein Preparation: Prepare the purified protein complex in the cross-linking buffer at a concentration of 1-5 mg/mL.

-

Cross-linker Preparation: Prepare a fresh stock solution of DMS in the cross-linking buffer.

-

Cross-linking Reaction: Add the DMS stock solution to the protein complex to a final concentration typically ranging from 0.1 to 2 mM. The optimal concentration should be determined empirically. Incubate the reaction for 30-60 minutes at room temperature.

-

Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes.

-

Analysis by SDS-PAGE: Analyze the cross-linked products by SDS-PAGE. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to the cross-linked protein species.

-

Identification of Cross-linked Peptides by Mass Spectrometry: a. Excise the cross-linked bands from the SDS-PAGE gel. b. Perform in-gel digestion with a protease (e.g., trypsin). c. Extract the peptides and analyze them by LC-MS/MS. d. Use specialized software to identify the cross-linked peptides and map the interaction sites.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow involving protein modification and analysis.

Caption: The Phosphatidylethanolamine N-Methyltransferase (PEMT) signaling pathway for phosphatidylcholine biosynthesis.

Caption: A typical experimental workflow for identifying protein-protein interactions using chemical cross-linking and mass spectrometry.

Conclusion

This compound and its related compounds are powerful reagents in the arsenal of researchers in chemical biology and drug development. Their ability to selectively modify primary amines provides a versatile platform for a multitude of applications, from fundamental studies of protein structure and function to the synthesis of bioactive molecules. While a wealth of qualitative information exists, a greater emphasis on the systematic reporting of quantitative data, such as reaction kinetics and yields under various conditions, would further enhance the utility of these valuable chemical tools. Future work will likely see the continued development of novel imidate-based reagents with enhanced properties for in-cell applications and the exploration of their use in probing complex cellular signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An integrated workflow for crosslinking mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Protein-Protein Interaction Studies Using Methyl Acetimidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl acetimidate is a chemical cross-linking agent used in the study of protein-protein interactions. As a member of the imidoester class of cross-linkers, it reacts primarily with the primary amino groups of lysine residues and the N-terminus of proteins. This reaction forms a stable amidine bond, effectively creating a covalent link between interacting proteins. A key advantage of imidoesters like this compound is that they preserve the positive charge of the modified amino group at physiological pH, which helps to maintain the native conformation and function of the protein complex.[1][2]

These application notes provide a comprehensive overview of the use of this compound for elucidating protein-protein interactions, including detailed experimental protocols and data presentation guidelines.

Chemical Properties and Reaction Mechanism

This compound is a homobifunctional cross-linker, meaning it has two identical reactive groups. The imidoester functional groups react with primary amines in a pH-dependent manner, with optimal reactivity occurring in the alkaline pH range of 8 to 10.[2] The reaction proceeds through a nucleophilic attack of the unprotonated amine on the imidoester, leading to the formation of an amidine bond and the release of methanol.

The rate of the cross-linking reaction is influenced by several factors, including pH, temperature, and concentration of the reactants. The hydrolysis of this compound is a competing reaction that also increases with pH. Therefore, careful optimization of the reaction conditions is crucial for successful cross-linking.[3]

Applications in Protein-Protein Interaction Studies

This compound and other imidoesters are valuable tools for:

-

Identifying interacting partners: By covalently linking proteins that are in close proximity, this compound allows for the capture and subsequent identification of binding partners, including transient or weak interactions.

-

Mapping interaction interfaces: The identification of cross-linked peptides by mass spectrometry can provide information about the specific residues and domains involved in the protein-protein interaction.[4]

-

Determining the stoichiometry of protein complexes: The analysis of cross-linked products by techniques such as SDS-PAGE can reveal the number of subunits in a protein complex.

-

Studying the structure of membrane protein complexes: Due to its ability to penetrate cell membranes, this compound has been used to study the organization of proteins within biological membranes.

Data Presentation

Quantitative Analysis of Cross-linking with this compound

The efficiency of cross-linking can be assessed using various techniques, including SDS-PAGE and mass spectrometry. A notable study on the use of this compound demonstrated the cross-linking of the membrane protein rhodopsin. The key quantitative finding from this study is summarized in the table below.

| Protein Target | Cross-linking Condition | Percentage of Cross-linked Dimers | Analytical Method |

| Rhodopsin (in bovine rod outer segment discs) | Reaction with this compound | 30% | SDS-PAGE |

Experimental Protocols

General Protocol for Protein Cross-linking using this compound

This protocol provides a general guideline for cross-linking proteins in solution. The optimal conditions may vary depending on the specific proteins and should be determined empirically.

Materials:

-

This compound hydrochloride

-

Cross-linking Buffer: 0.2 M triethanolamine, pH 8.5 (or other amine-free buffers like borate or HEPES)

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

-

Protein sample in a compatible buffer

Procedure:

-

Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer. The recommended protein concentration is typically > 1 mg/mL.

-

Prepare this compound Solution: Immediately before use, dissolve this compound hydrochloride in the Cross-linking Buffer to the desired concentration (e.g., 10-20 mM). Imidoesters are susceptible to hydrolysis, so fresh solutions are critical.

-

Cross-linking Reaction:

-

Add the freshly prepared this compound solution to the protein sample. The final concentration of the cross-linker will need to be optimized. A starting point is a 10- to 50-fold molar excess of the cross-linker over the protein.

-

Incubate the reaction mixture at room temperature for 30-60 minutes.

-

-

Quench the Reaction: Stop the cross-linking reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature. The primary amines in the quenching solution will react with any excess this compound.

-

Analysis: The cross-linked products can be analyzed by various methods, including:

-

SDS-PAGE: To visualize the formation of higher molecular weight species corresponding to cross-linked complexes.

-

Mass Spectrometry: To identify the cross-linked proteins and map the sites of interaction.

-

In-Cell Cross-linking Protocol using a related Imidoester (Dimethyl Adipimidate)

This protocol is adapted from a procedure for a related imidoester, Dimethyl adipimidate (DMA), and can serve as a starting point for in-cell cross-linking experiments.

Materials:

-

Dimethyl adipimidate (DMA)

-

Ice-cold 1X Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Formaldehyde (for two-step cross-linking, optional)

-

Quenching solution (e.g., 0.2 M Glycine)

Procedure:

-

Cell Preparation: Wash cultured cells once with cold 1X PBS.

-

Cross-linking:

-

Resuspend the cells in a fresh solution of 10 mM DMA in ice-cold 1X PBS containing 0.25% DMSO. The DMSO helps to permeabilize the cells.

-

Incubate on a rotator at room temperature for 45 minutes.

-

-

Optional Second Cross-linking Step: For certain applications, a second cross-linker like formaldehyde can be used. After the DMA incubation, wash the cells again with 1X PBS and resuspend in medium containing 1% formaldehyde. The incubation time for the second cross-linking step will vary depending on the target proteins.

-

Quench the Reaction: Terminate the reaction by adding a quenching solution, such as 0.2 M glycine.

-

Analysis: The cross-linked protein complexes can then be isolated and analyzed by SDS-PAGE and immunoblotting or by mass spectrometry.

Visualizations

Experimental Workflow for Protein Cross-linking

Caption: A general experimental workflow for protein-protein interaction studies using this compound.

Hypothetical Signaling Pathway Elucidation

Caption: Hypothetical signaling pathway where this compound could identify the interaction between Kinase A and an Adaptor Protein.

References

- 1. benchchem.com [benchchem.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]